(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves a multi-step process. One common method starts with the preparation of the pyridin-3-ylcarbonyl hydrazine, which is then reacted with an aldehyde to form the hydrazinylidene intermediate. This intermediate is subsequently coupled with phenoxyacetic acid under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the disruption of key biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid: Similar structure but with a pyridin-2-ylcarbonyl group.
(2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid: Similar structure but with a pyridin-4-ylcarbonyl group.
(2-{(E)-[2-(quinolin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid: Similar structure but with a quinolin-3-ylcarbonyl group.
Uniqueness
The uniqueness of (2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The position of the pyridin-3-ylcarbonyl group allows for unique interactions with molecular targets, differentiating it from its analogs.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-6-2-1-4-11(13)9-17-18-15(21)12-5-3-7-16-8-12/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |
InChI Key |
ZBONYXDQBSSYKN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OCC(=O)O |
Origin of Product |
United States |
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